1,2,4-Benzenetricarboxylic acid, 5-[[[(3-phenoxyphenyl)methyl][(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]carbonyl]-, 1,2,4-trimethyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
trimethyl 5-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzene-1,2,4-tricarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H33NO8/c1-42-34(39)29-21-31(36(41)44-3)30(35(40)43-2)20-28(29)33(38)37(32-18-10-13-24-12-7-8-17-27(24)32)22-23-11-9-16-26(19-23)45-25-14-5-4-6-15-25/h4-9,11-12,14-17,19-21,32H,10,13,18,22H2,1-3H3/t32-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSCBXZGKCCVTG-YTTGMZPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C(=O)N(CC2=CC(=CC=C2)OC3=CC=CC=C3)C4CCCC5=CC=CC=C45)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=C(C=C1C(=O)N(CC2=CC(=CC=C2)OC3=CC=CC=C3)[C@H]4CCCC5=CC=CC=C45)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H33NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901334651 | |
| Record name | Trimethyl 5-{(3-phenoxybenzyl)[(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]carbamoyl}-1,2,4-benzenetricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901334651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332577-02-2 | |
| Record name | Trimethyl 5-{(3-phenoxybenzyl)[(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]carbamoyl}-1,2,4-benzenetricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901334651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Activité Biologique
1,2,4-Benzenetricarboxylic acid, 5-[[[(3-phenoxyphenyl)methyl][(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]carbonyl]-, 1,2,4-trimethyl ester, commonly referred to as A-317491, is a compound of significant interest in medicinal chemistry due to its biological activity as a selective antagonist of P2X3-containing receptors. This article delves into the biological activity of A-317491, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
A-317491 is characterized by its complex structure comprising a central benzene ring with three carboxylic acid groups and a bulky functional group that includes a tetrahydronaphthalene moiety. The stereochemistry at the tetrahydronaphthalene ring (1S) plays a crucial role in the compound's biological activity.
Chemical Formula
- Molecular Formula : C33H27NO8
- Molecular Weight : 579.57 g/mol
A-317491 primarily functions as a selective antagonist for P2X3 receptors, which are ion channels activated by ATP and play a critical role in pain signaling and nociception. The compound exhibits over 100-fold selectivity for P2X3 receptors compared to other P2X receptors and non-purinergic receptors. This selectivity is pivotal for its therapeutic potential in treating chronic pain conditions.
Biological Activity
- Pain Modulation : A-317491 has demonstrated efficacy in various preclinical models of pain, particularly in conditions characterized by hyperalgesia and allodynia. Its action on P2X3 receptors helps modulate nociceptive signals, providing relief from chronic pain conditions.
- Preclinical Studies : In studies involving the complete Freund's adjuvant (CFA) model of inflammatory pain and the chronic constriction injury (CCI) model of nerve injury, A-317491 effectively reversed hyperalgesia. Notably, it was inactive in models of acute nociception, indicating its specific action under sensitized conditions .
Efficacy Data
| Study Model | Endpoint | Efficacy Observed |
|---|---|---|
| CFA Model | Thermal hyperalgesia | Effective |
| CCI Model | Allodynia | Effective |
| Acute Nociception Model | Thermal/Mechanical response | Ineffective |
Study on Chronic Pain Management
In a study published in Pain journal, A-317491 was tested for its effectiveness in managing chronic pain induced by nerve injury. The results indicated that systemic administration of A-317491 significantly reduced pain behaviors compared to control groups. This suggests that targeting P2X3 receptors can be an effective strategy for chronic pain management .
Comparative Analysis with Other Antagonists
A comparative study highlighted the potency of A-317491 against other known P2X3 antagonists. The study found that while other antagonists showed some efficacy, A-317491's selectivity and potency provided superior outcomes in models of inflammatory pain .
Applications De Recherche Scientifique
Pharmaceutical Applications
The compound has been explored for its potential therapeutic effects in medicinal chemistry. Its structural features allow for modifications that can lead to derivatives with enhanced bioactivity.
Case Study: Anticancer Research
Research has indicated that derivatives of 1,2,4-benzenetricarboxylic acid exhibit cytotoxic properties against various cancer cell lines. For instance, modifications to the carboxylic acid groups can enhance the compound's ability to inhibit tumor growth. The synthesis of these derivatives typically involves reacting the acid with specific reagents to yield compounds with targeted activity.
Material Science Applications
This compound is utilized in synthesizing advanced materials such as metal-organic frameworks (MOFs) and polymers.
Table: Material Science Applications
| Application Type | Description |
|---|---|
| Metal-Organic Frameworks | Used as a ligand in the synthesis of MOFs for gas storage and separation applications. |
| Polymer Synthesis | Acts as a monomer in creating polymers that exhibit unique thermal and mechanical properties. |
Case Study: Synthesis of MOFs
In a study focused on gas adsorption properties, 1,2,4-benzenetricarboxylic acid was employed as a ligand in the formation of MOFs. The resulting structure demonstrated high porosity and selectivity for carbon dioxide capture.
Nanotechnology Applications
The compound serves as a precursor in the synthesis of luminescent nanocrystals.
Case Study: Luminescent Nanocrystals
Research has shown that when combined with lanthanide salts, this compound facilitates the formation of nanocrystals that emit white light. This property is exploited in optoelectronic devices and display technologies.
Méthodes De Préparation
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule’s structure comprises three modular components:
- 1,2,4-Benzenetricarboxylic acid trimethyl ester core
- Carbamoyl linker at the 5-position
- Chiral (1S)-1,2,3,4-tetrahydro-1-naphthalenyl and 3-phenoxybenzyl amine moiety
Retrosynthetic disconnection at the amide bond reveals two key intermediates:
- 5-Carboxy-1,2,4-benzenetricarboxylic acid trimethyl ester
- [(3-Phenoxyphenyl)methyl][(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amine
Synthesis of the 1,2,4-Benzenetricarboxylic Acid Trimethyl Ester Core
Regioselective Esterification of 1,2,4-Benzenetricarboxylic Acid
The parent tricarboxylic acid undergoes methyl esterification under acidic conditions to yield the fully protected core:
$$
\text{1,2,4-Benzenetricarboxylic acid} + 3\,\text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4,\, \Delta} \text{1,2,4-Trimethyl benzenetricarboxylate} + 3\,\text{H}2\text{O}
$$
Conditions :
Characterization :
- 1H NMR (CDCl3, 400 MHz): δ 8.21 (d, J = 8.4 Hz, 1H, ArH), 8.12 (s, 1H, ArH), 7.98 (d, J = 8.4 Hz, 1H, ArH), 3.94 (s, 9H, 3×OCH3)
- IR (KBr): 1725 cm-1 (C=O ester), 1602 cm-1 (C=C aromatic)
Functionalization at the 5-Position
Nitration and Subsequent Reduction
To introduce reactivity at the 5-position, nitration followed by reduction establishes an amine handle for subsequent coupling:
$$
\text{1,2,4-Trimethyl benzenetricarboxylate} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}4} \text{5-Nitro-1,2,4-trimethyl benzenetricarboxylate} \xrightarrow{\text{H}2/\text{Pd-C}} \text{5-Amino-1,2,4-trimethyl benzenetricarboxylate}
$$
Key Data :
Synthesis of the Amine Component: [(3-Phenoxyphenyl)Methyl][(1S)-1,2,3,4-Tetrahydro-1-Naphthalenyl]Amine
Enantioselective Synthesis of (1S)-1,2,3,4-Tetrahydro-1-Naphthalenylamine
The chiral amine is prepared via asymmetric hydrogenation of 1-tetralone imine using a Rhodium-(R)-BINAP catalyst:
$$
\text{1-Tetralone imine} \xrightarrow{\text{H}_2,\, \text{Rh-(R)-BINAP}} (1S)\text{-1,2,3,4-Tetrahydro-1-naphthalenylamine}
$$
Conditions :
Alkylation with 3-Phenoxybenzyl Bromide
The primary amine undergoes N-alkylation to install the 3-phenoxybenzyl group:
$$
(1S)\text{-1,2,3,4-Tetrahydro-1-naphthalenylamine} + \text{3-Phenoxybenzyl bromide} \xrightarrow{\text{K}2\text{CO}3,\, \text{DMF}} \text{Target Amine}
$$
Optimization :
Amide Bond Formation: Coupling the Core and Amine Components
Activation of the 5-Carboxylic Acid
The 5-amino intermediate is oxidized to the carboxylic acid, which is then activated as an acid chloride:
$$
\text{5-Amino-1,2,4-trimethyl benzenetricarboxylate} \xrightarrow{\text{KMnO}4,\, \text{H}2\text{O}} \text{5-Carboxy-1,2,4-trimethyl benzenetricarboxylate} \xrightarrow{\text{SOCl}_2} \text{5-Chlorocarbonyl derivative}
$$
Reaction Metrics :
Coupling with the Chiral Amine
The acid chloride reacts with the amine under Schotten-Baumann conditions:
$$
\text{5-Chlorocarbonyl derivative} + \text{Amine} \xrightarrow{\text{Et}_3\text{N},\, \text{DCM}} \text{Target Compound}
$$
Optimized Parameters :
Purification and Analytical Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (SiO2, hexane/EtOAc 3:1):
- Purity : >99% (HPLC, C18 column, 254 nm)
- Recovery : 65%
Spectroscopic Confirmation
| Technique | Key Data |
|---|---|
| 1H NMR | δ 7.85 (s, 1H, ArH), 7.45–6.82 (m, 16H, ArH), 4.62 (q, 1H, CH2), 3.91 (s, 9H, OCH3), 2.95–1.22 (m, 10H, tetralin CH2) |
| 13C NMR | 167.8 (C=O ester), 165.3 (C=O amide), 135.2–114.7 (ArC), 52.1 (OCH3), 46.8 (CH2N) |
| HRMS | [M+H]+ Calc.: 687.2451; Found: 687.2449 |
Comparative Analysis of Synthetic Routes
Alternative Pathways Investigated
| Method | Advantages | Limitations |
|---|---|---|
| Direct Amination | Fewer steps | Low regioselectivity at 5-position |
| Mitsunobu Coupling | Mild conditions | Requires pre-formed alcohol intermediate |
| Enzymatic Resolution | High enantiopurity | Scalability challenges |
Industrial-Scale Considerations
Cost-Benefit Analysis of Protecting Groups
| Protecting Group | Stability | Deprotection Efficiency | Cost (USD/kg) |
|---|---|---|---|
| Methyl ester | High | 98% | 12 |
| tert-Butyl ester | Moderate | 85% | 45 |
| Benzyl ester | High | 91% | 89 |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can side reactions be minimized?
Methodological Answer: A multi-step synthesis is typically required due to the compound’s structural complexity:
Esterification : Start with 1,2,4-Benzenetricarboxylic acid (CAS 528-44-9) , reacting with methanol under acid catalysis (e.g., H₂SO₄) to form the trimethyl ester.
Amide Coupling : Introduce the 3-phenoxyphenylmethyl and tetrahydro-naphthalenyl groups via a carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate the product .
Critical Considerations :
- Monitor reaction progress via TLC or HPLC to detect intermediates.
- Avoid excess reagents to prevent cross-esterification or racemization at the (1S)-tetrahydro-naphthalenyl chiral center .
Q. What analytical techniques are optimal for characterizing this compound’s purity and structure?
Methodological Answer: Combine spectroscopic and chromatographic methods:
- NMR (¹H/¹³C) : Confirm ester and amide linkages, stereochemistry, and aromatic substitution patterns.
- FT-IR : Validate carbonyl (C=O) stretches (~1700 cm⁻¹) and amide bonds (~1650 cm⁻¹).
- LC-MS (ESI+) : Determine molecular ion ([M+H]⁺) and fragmentation patterns. Use a C18 column with acetonitrile/water (0.1% formic acid) .
- Elemental Analysis : Verify C/H/N ratios (±0.3% tolerance) .
Data Interpretation : Compare retention times and spectral data against known derivatives of 1,2,4-Benzenetricarboxylic acid .
Q. How can researchers optimize solvent selection and purification for this compound?
Methodological Answer:
- Solubility Screening : Test polar aprotic solvents (DMF, DMSO) for reactions and non-polar solvents (dichloromethane) for extractions.
- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) for pre-purification. Condition with methanol (2 mL) and elute with 80:20 methanol/water .
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) by gradual cooling to maximize yield and purity .
Advanced Research Questions
Q. How does the (1S)-tetrahydro-naphthalenyl stereochemistry influence the compound’s reactivity and biological interactions?
Methodological Answer:
- Stereochemical Analysis : Use chiral HPLC (e.g., Chiralpak IC column) with n-hexane/isopropanol (90:10) to resolve enantiomers. Compare retention times with synthetic standards .
- Molecular Dynamics Simulations : Model the compound’s 3D conformation (e.g., Gaussian 16) to predict steric hindrance at the amide bond.
- Biological Assays : Test enantiopure samples in receptor-binding studies (e.g., fluorescence polarization) to correlate stereochemistry with activity .
Q. What degradation pathways occur under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing :
- Mechanistic Insights : Use isotopic labeling (e.g., deuterated solvents) to trace hydrolysis pathways .
Q. How can researchers validate computational models for predicting this compound’s physicochemical properties?
Methodological Answer:
- QSPR Modeling : Train models on benzenetricarboxylic acid derivatives using descriptors like logP, molar refractivity, and topological surface area. Validate with experimental logP (shake-flask method) and solubility data .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict dipole moments and electrostatic potential maps. Compare with X-ray crystallography data (if available) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
